(2-(4-(Benzyloxy)phenoxy)phenyl)methanol
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Overview
Description
(2-(4-(Benzyloxy)phenoxy)phenyl)methanol: is an organic compound with the molecular formula C20H18O3 It is characterized by the presence of a benzyloxy group attached to a phenoxy group, which is further connected to a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol typically involves the reaction of 4-(benzyloxy)phenol with 2-bromobenzyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(4-(Benzyloxy)phenoxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
Chemistry: (2-(4-(Benzyloxy)phenoxy)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It can be used as a scaffold for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups allow the compound to bind to enzymes or receptors, modulating their activity. The phenylmethanol moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- (2-(4-Methoxyphenoxy)phenyl)methanol
- (2-(4-Hydroxyphenoxy)phenyl)methanol
- (2-(4-Chlorophenoxy)phenyl)methanol
Comparison: (2-(4-(Benzyloxy)phenoxy)phenyl)methanol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. Compared to (2-(4-Methoxyphenoxy)phenyl)methanol, the benzyloxy group provides additional steric bulk and potential for π-π interactions. In contrast to (2-(4-Hydroxyphenoxy)phenyl)methanol, the benzyloxy group is less reactive, making the compound more stable under certain conditions. Compared to (2-(4-Chlorophenoxy)phenyl)methanol, the benzyloxy group is less electron-withdrawing, affecting the compound’s reactivity and binding properties.
Properties
IUPAC Name |
[2-(4-phenylmethoxyphenoxy)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-14-17-8-4-5-9-20(17)23-19-12-10-18(11-13-19)22-15-16-6-2-1-3-7-16/h1-13,21H,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNFMNLYCIZMKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377084 |
Source
|
Record name | {2-[4-(benzyloxy)phenoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449778-82-9 |
Source
|
Record name | {2-[4-(benzyloxy)phenoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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